
4-(2-Bromoethenyl)-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethenyl)-3-methylphenol is an organic compound that features a bromine atom attached to an ethenyl group, which is further connected to a phenol ring with a methyl substituent
Preparation Methods
The synthesis of 4-(2-Bromoethenyl)-3-methylphenol typically involves the bromination of 3-methylphenol followed by a subsequent reaction with an ethenyl group. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
4-(2-Bromoethenyl)-3-methylphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Addition: The ethenyl group can participate in addition reactions with various electrophiles or nucleophiles, leading to the formation of addition products.
Scientific Research Applications
4-(2-Bromoethenyl)-3-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethenyl)-3-methylphenol involves its interaction with molecular targets through its bromine and ethenyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include electrophilic aromatic substitution, nucleophilic addition, and radical-mediated processes.
Comparison with Similar Compounds
4-(2-Bromoethenyl)-3-methylphenol can be compared with other similar compounds such as:
4-Bromophenylacetic acid: Similar in having a bromine atom attached to an aromatic ring, but differs in the presence of an acetic acid group instead of an ethenyl group.
4-Bromo-2-methylphenol: Similar in having a bromine atom and a methyl group on the phenol ring, but lacks the ethenyl group.
4-(2-Bromoethenyl)phenol: Similar in having a bromine atom and an ethenyl group, but lacks the methyl substituent on the phenol ring.
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-[(E)-2-bromoethenyl]-3-methylphenol |
InChI |
InChI=1S/C9H9BrO/c1-7-6-9(11)3-2-8(7)4-5-10/h2-6,11H,1H3/b5-4+ |
InChI Key |
SBMHYBPBIARMPP-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)/C=C/Br |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
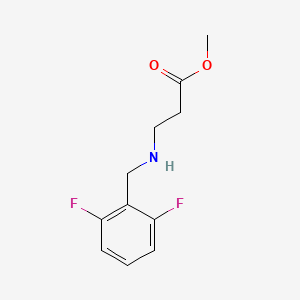
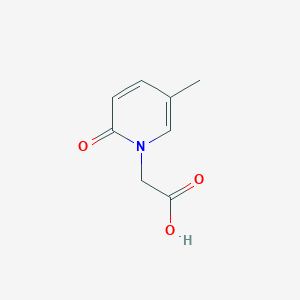

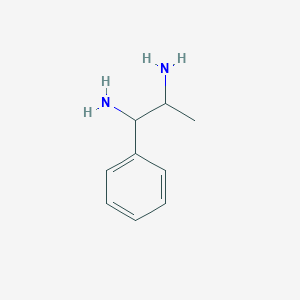
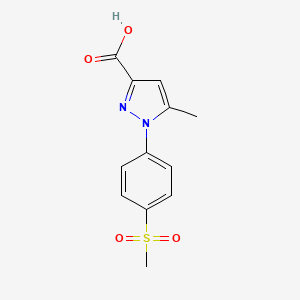
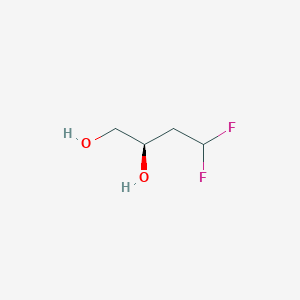

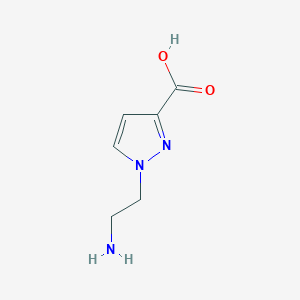
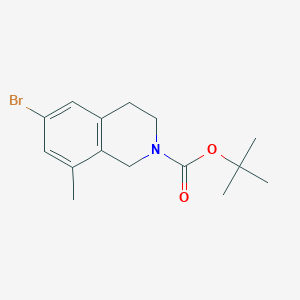

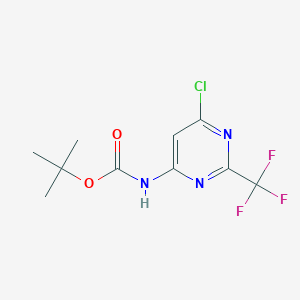
![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
